molecular formula C10H10O3 B13276970 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one

7-Ethoxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13276970
M. Wt: 178.18 g/mol
InChI Key: ZAAVYLDMZVKXFE-UHFFFAOYSA-N
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Description

7-Ethoxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring with an ethoxy group at the 7th position and a ketone group at the 3rd position.

Chemical Reactions Analysis

7-Ethoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Scientific Research Applications

7-Ethoxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studies on anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Potential therapeutic applications include the development of drugs for treating various diseases, such as cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 7-Ethoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as DNA replication, protein synthesis, and enzyme activity. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-2-12-9-5-3-4-7-8(11)6-13-10(7)9/h3-5H,2,6H2,1H3

InChI Key

ZAAVYLDMZVKXFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OCC2=O

Origin of Product

United States

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